molecular formula C19H23N3O2 B2961983 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(propan-2-yl)phenyl]propanamide CAS No. 2097919-93-0

2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(propan-2-yl)phenyl]propanamide

Cat. No.: B2961983
CAS No.: 2097919-93-0
M. Wt: 325.412
InChI Key: YKYCUBXAORYPPI-UHFFFAOYSA-N
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Description

2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(propan-2-yl)phenyl]propanamide is a complex organic compound featuring a pyridazine ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(propan-2-yl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(propan-2-yl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane or ethanol) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(propan-2-yl)phenyl]propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(propan-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities.

    Cyclopentane Derivatives: Compounds with cyclopentane rings fused to other heterocycles.

Uniqueness

What sets 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(propan-2-yl)phenyl]propanamide apart is its unique combination of a pyridazine ring with a cyclopentane ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(2-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-12(2)15-8-4-5-9-17(15)20-19(24)13(3)22-18(23)11-14-7-6-10-16(14)21-22/h4-5,8-9,11-13H,6-7,10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYCUBXAORYPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C(C)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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